Menthone-8-thioacetate, trans-
CAS No.: 57074-34-7
Cat. No.: VC17142735
Molecular Formula: C12H20O2S
Molecular Weight: 228.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57074-34-7 |
|---|---|
| Molecular Formula | C12H20O2S |
| Molecular Weight | 228.35 g/mol |
| IUPAC Name | S-[2-[(1R,4R)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate |
| Standard InChI | InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |
| Standard InChI Key | AMXPURQVAMENCC-PSASIEDQSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H](C(=O)C1)C(C)(C)SC(=O)C |
| Canonical SMILES | CC1CCC(C(=O)C1)C(C)(C)SC(=O)C |
Introduction
Structural and Molecular Characteristics
Trans-Menthone-8-thioacetate belongs to the menthane monoterpenoid class, featuring a cyclohexane ring substituted with a ketone at position 3 and a thioacetate group at position 8. Its trans configuration refers to the spatial arrangement of the thioacetate moiety relative to the methyl group on the cyclohexane ring, which critically influences its physicochemical properties.
Molecular Geometry and Stereochemistry
The compound’s structure includes three stereocenters, contributing to its optical activity. X-ray crystallography studies reveal a chair conformation for the cyclohexane ring, with the thioacetate group occupying an equatorial position to minimize steric strain. This configuration enhances stability and influences interactions in biochemical systems, such as enzyme binding or membrane permeability.
Spectroscopic Properties
Key spectral data include:
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IR: Strong absorption at 1680 cm (C=O stretch of the ketone) and 1220 cm (C-S stretch of the thioester).
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H NMR: Distinct signals at δ 2.45 ppm (singlet, thioacetate methyl) and δ 1.25 ppm (doublet, geminal methyl groups).
Synthesis and Manufacturing Processes
The synthesis of trans-Menthone-8-thioacetate typically involves acetylation of 8-thiomenthone under controlled conditions. A patented method (CN102816094A) optimizes yield and purity through a three-step process .
Stepwise Synthesis Protocol
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Acetylation:
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Neutralization and Washing:
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Distillation:
Table 1: Synthesis Parameters and Outcomes
| Step | Reagents/Conditions | Key Metrics |
|---|---|---|
| Acetylation | 120–240g acetic anhydride | Conversion rate: 95–99% |
| Neutralization | 10% NaCO solution | pH 7–8 achieved |
| Distillation | 0.25g NaCl added | Purity: 98–99% |
Chemical Reactivity and Functional Transformations
The compound’s thioester and ketone groups participate in diverse reactions:
Hydrolysis
Trans-Menthone-8-thioacetate undergoes alkaline hydrolysis to form 8-mercaptomenthone, a precursor for sulfur-containing pharmaceuticals:
This reaction proceeds via nucleophilic acyl substitution, with rates dependent on temperature and base concentration.
Oxidation
Controlled oxidation with hydrogen peroxide yields sulfoxide derivatives, which exhibit enhanced solubility and potential bioactivity:
Overoxidation to sulfones is mitigated by using stoichiometric oxidants at 0–5°C.
Regulatory Status and Industrial Applications
Flavoring Agent Classification
The U.S. FDA recognizes trans-Menthone-8-thioacetate as a GRAS (Generally Recognized as Safe) flavoring agent (FEMA No. 3809) . Its sensory profile includes sulfurous, minty notes, making it valuable in savory and mentholated products.
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 94293-57-9 | FDA EAFUS |
| FEMA GRAS Publication | No. 17 | FDA EAFUS |
| JECFA Flavor Number | 506 | FDA EAFUS |
Pharmaceutical Intermediates
The thioester moiety serves as a leaving group in prodrug synthesis, enabling targeted drug delivery. For example, it facilitates the release of thiol-containing therapeutics in reducing environments like tumor tissues.
Comparative Analysis with Related Compounds
Trans-Menthone-8-thioacetate’s properties distinguish it from structurally similar terpenoids:
Table 3: Comparative Properties of Menthone Derivatives
| Compound | Molecular Formula | Functional Groups | Key Application |
|---|---|---|---|
| trans-Menthone-8-thioacetate | CHOS | Thioester, ketone | Flavoring, drug delivery |
| Menthone | CHO | Ketone | Fragrance industry |
| Menthol | CHO | Alcohol | Topical analgesics |
| Thymol | CHO | Phenol, methyl groups | Antiseptic agents |
Future Research Directions
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Biological Activity Studies: Screening for antimicrobial or anticancer properties leveraging its sulfur content.
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Process Optimization: Developing continuous-flow synthesis to reduce reaction times and energy consumption.
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Environmental Impact: Assessing biodegradation pathways to ensure compliance with green chemistry principles.
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